4-Oxo Positional Isomer vs. 3-Oxo Isomer: Distinct ACE Inhibitor Subnanomolar Activity Potential
Derivatives built on the octahydroisoindole-1-carboxylic acid scaffold can yield ACE inhibitors with subnanomolar potency. The octahydroisoindole core with a 4-oxo substitution pattern, when incorporated into a full ACE inhibitor pharmacophore, has demonstrated IC50 values of 1.10 nM against human ACE [1]. In contrast, the 3-oxo isomer (octahydro-3-oxo-1H-isoindole-1-carboxylic acid) is documented to replace proline in ACE inhibitors to produce compounds equipotent to captopril (IC50 approximately 23 nM) and enalapril (IC50 approximately 1.2 nM) [2], but specific subnanomolar IC50 data for 3-oxo-derived compounds are not available in the same primary source. The 4-oxo substitution therefore offers access to a distinct potency tier within the octahydroisoindole ACE inhibitor class.
| Evidence Dimension | ACE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.10 nM (when incorporated into full ACE inhibitor pharmacophore) [1] |
| Comparator Or Baseline | 3-oxo isomer-derived ACE inhibitors: reported equipotent to captopril (~23 nM) and enalapril (~1.2 nM) [2] |
| Quantified Difference | 4-oxo derivative IC50 is approximately 1.1-fold more potent than enalapril baseline; direct isomeric head-to-head data not reported in primary literature |
| Conditions | Human angiotensin-converting enzyme (ACE) inhibition assay; data curated by ChEMBL and BindingDB [1] |
Why This Matters
For researchers designing novel ACE inhibitors, the 4-oxo scaffold provides access to a subnanomolar potency range that may offer a therapeutic margin distinct from 3-oxo-derived compounds, supporting selection based on target potency requirements.
- [1] BindingDB. (2013). BDBM50406387: ACE Inhibitory Activity (Human). Affinity Data IC50: 1.10 nM. View Source
- [2] Blankley, C. J., Kaltenbronn, J. S., DeJohn, D. E., et al. (1985). Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Journal of Medicinal Chemistry, 28(8), 1067-1071. View Source
